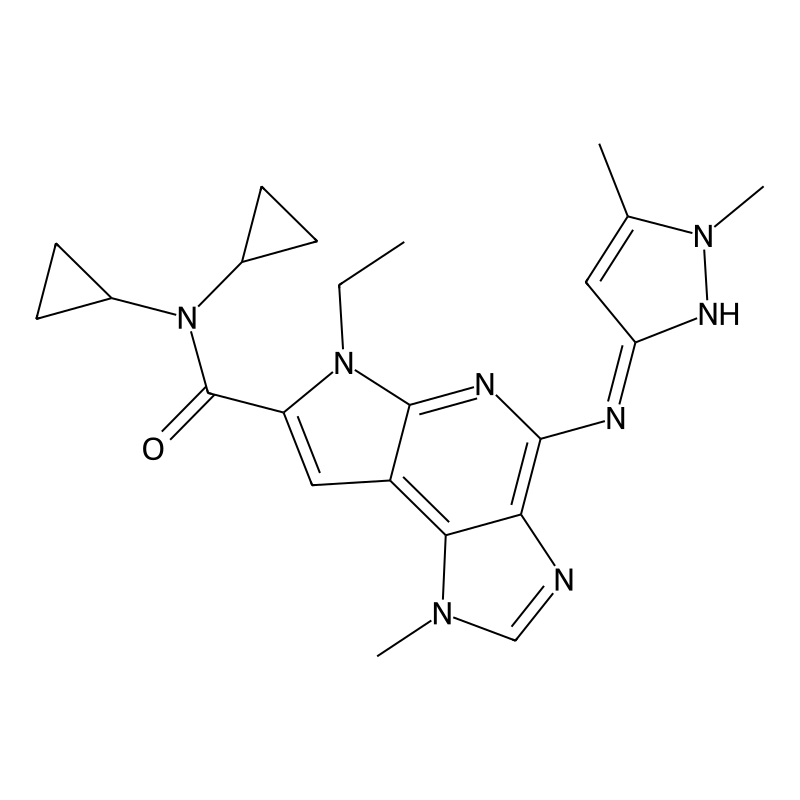

BMS-911543

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BMS-911543 is a highly selective, orally bioavailable pyrrolopyridine-based ATP-competitive inhibitor of Janus kinase 2 (JAK2)[1]. With a molecular weight of 432.5 g/mol, it is typically procured as a crystalline solid that demonstrates practical solubility in standard laboratory solvents such as DMSO (up to 15 mg/mL) and DMF (up to 30 mg/mL) . Unlike first-generation dual inhibitors, BMS-911543 was specifically engineered to isolate JAK2/STAT5 signaling pathways without triggering off-target effects associated with broader kinome inhibition. Its established pharmacokinetic profile, characterized by high intrinsic permeability and robust oral bioavailability, makes it a critical benchmark material for preclinical oncology, myeloproliferative neoplasm (MPN) modeling, and advanced drug metabolism (DMPK) studies [1].

Procuring generic in-class substitutes like Ruxolitinib introduces critical experimental confounding, as Ruxolitinib is a dual JAK1/2 inhibitor that triggers unwanted immunosuppressive effects via JAK1 blockade . For assays requiring isolated JAK2 pathway analysis, this lack of selectivity compromises target-specific readouts. Furthermore, attempting to substitute BMS-911543 with earlier structural analogs (such as Compound 12) introduces severe preclinical liabilities; while some analogs show high target affinity, they exhibit inferior pharmacokinetic profiles and unacceptably high hERG channel inhibition, leading to confounding cardiovascular toxicity in in vivo models [1]. Consequently, BMS-911543 is strictly required for workflows demanding high in vivo tolerability, precise JAK2 isolation, and formulation-friendly dosing.

Kinase Selectivity: Isolated JAK2 Inhibition vs. Dual JAK1/2 Inhibitors

In human recombinant JAK enzyme assays, BMS-911543 demonstrates an IC50 of 1.1 nM for JAK2, achieving approximately 350-fold selectivity over JAK1 (IC50 = 356 nM) [1]. In contrast, the mainstream clinical benchmark Ruxolitinib exhibits near-equivalent affinity for both targets (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM) . This quantitative divergence is critical for researchers needing to avoid JAK1-mediated immunosuppression in cellular and animal models.

| Evidence Dimension | JAK1 vs. JAK2 Selectivity Ratio |

| Target Compound Data | BMS-911543: ~350-fold selectivity (JAK2 IC50 1.1 nM vs JAK1 IC50 356 nM) |

| Comparator Or Baseline | Ruxolitinib: ~0.85-fold selectivity (JAK2 IC50 2.8 nM vs JAK1 IC50 3.3 nM) |

| Quantified Difference | BMS-911543 offers >400x greater relative selectivity for JAK2 over JAK1 compared to Ruxolitinib. |

| Conditions | In vitro human recombinant JAK enzyme assay. |

Procuring BMS-911543 prevents the confounding immunosuppressive off-target effects inherent to dual JAK1/2 inhibitors, ensuring clean target-specific experimental readouts.

Formulation Compatibility: High Oral Bioavailability in Standard Suspensions

Early-stage kinase inhibitors often suffer from poor aqueous solubility, necessitating complex co-solvent systems for in vivo administration. BMS-911543 overcomes this procurement hurdle by maintaining robust absorption even as a simple particle suspension. Pharmacokinetic profiling demonstrates an absolute oral bioavailability of >50% across multiple species, with the suspension formulation achieving a relative bioavailability of ~60% in rats and ~100% in dogs when compared to a fully dissolved solution[1].

| Evidence Dimension | Relative Oral Bioavailability (Suspension vs. Solution) |

| Target Compound Data | BMS-911543: ~60% (rats) and ~100% (dogs) |

| Comparator Or Baseline | Standard poorly soluble discovery kinase inhibitors: Often <10% without complex formulation |

| Quantified Difference | Maintains near-complete absorption in higher species without requiring complex dissolution vehicles. |

| Conditions | In vivo pharmacokinetic profiling (PO dosing in suspension vs solution). |

Allows researchers to utilize standard, easy-to-prepare suspension vehicles for animal dosing, significantly reducing formulation complexity and cost.

Preclinical Safety: Reduced hERG Liability vs. Structural Analogs

During the optimization of pyrrolopyridine-based JAK2 inhibitors, closely related structural analogs (such as Compound 12) exhibited severe cardiovascular liabilities, showing 75% inhibition in hERG patch clamp assays at 30 μM. BMS-911543 was specifically selected for progression because it suppressed this liability, demonstrating only 20% hERG inhibition at the same concentration [1]. This structural refinement is crucial for maintaining tolerability in preclinical efficacy models.

| Evidence Dimension | hERG Channel Inhibition at 30 μM |

| Target Compound Data | BMS-911543: 20% inhibition |

| Comparator Or Baseline | Compound 12 (Structural Analog): 75% inhibition |

| Quantified Difference | BMS-911543 reduces hERG liability by 55 absolute percentage points. |

| Conditions | In vitro patch clamp hERG channel assay. |

Ensures that in vivo efficacy data is not confounded by acute cardiovascular toxicity, making it the required choice over unoptimized analogs.

DMPK Workflow Fit: Characterized CYP1A2 Time-Dependent Inhibition

BMS-911543 serves as a highly characterized reference material for physiologically based pharmacokinetic (PBPK) modeling. In human liver microsome studies, it has been quantitatively established as a time-dependent inhibitor (TDI) of CYP1A2. The interplay between its solubility limits, CYP1A2 saturation, and CYP1A2 induction drives a specific time- and dose-dependent nonlinear pharmacokinetic profile [1]. This makes it an ideal benchmark compound for validating complex PBPK models involving enzyme inactivation.

| Evidence Dimension | Metabolic Pathway Characterization |

| Target Compound Data | BMS-911543: Quantified CYP1A2 time-dependent inhibition and induction parameters |

| Comparator Or Baseline | Uncharacterized early-stage inhibitors: Lacking defined TDI kinetics |

| Quantified Difference | Provides fully mapped nonlinear PK parameters for immediate integration into PBPK software. |

| Conditions | Human liver microsome assays and clinical PBPK modeling. |

Provides DMPK scientists with a fully characterized reference compound for validating complex drug-drug interaction (DDI) and nonlinear absorption models.

In Vivo Myeloproliferative Neoplasm (MPN) Modeling

Due to its high oral bioavailability and compatibility with simple suspension formulations, BMS-911543 is the optimal choice for long-term in vivo efficacy studies targeting JAK2-V617F driven MPNs. Its ability to achieve >50% absolute bioavailability without complex co-solvents streamlines daily dosing protocols in rodent models [1].

Pathway-Specific Kinase Assays and STAT5 Signaling Isolation

For in vitro assays requiring the strict isolation of JAK2/STAT5 signaling, BMS-911543 is required over clinical benchmarks like Ruxolitinib. Its 350-fold selectivity against JAK1 prevents the confounding immunosuppressive variables that dual inhibitors introduce, ensuring highly specific mechanistic readouts[1].

Validation of Complex PBPK and DDI Models

Because its time-dependent inhibition (TDI) of CYP1A2 and resulting nonlinear pharmacokinetics have been rigorously mapped, BMS-911543 serves as an excellent reference compound for DMPK laboratories. It is utilized to validate physiologically based pharmacokinetic (PBPK) software models that simulate the interplay of low solubility and enzyme saturation [2].

References

- [1] Purandare AV, et al. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. ACS Med Chem Lett. 2015;6(10):1034-1039.

- [2] Lin J, et al. Integration of Physiologically-Based Pharmacokinetic Modeling into Early Clinical Development: An Investigation of the Pharmacokinetic Nonlinearity. CPT Pharmacometrics Syst Pharmacol. 2015;4(8):484-492.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types